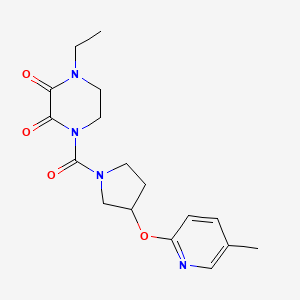

1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Description

Properties

IUPAC Name |

1-ethyl-4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-3-19-8-9-21(16(23)15(19)22)17(24)20-7-6-13(11-20)25-14-5-4-12(2)10-18-14/h4-5,10,13H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYMXNCRYKQNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Core Piperazine-2,3-dione Formation

The piperazine-2,3-dione scaffold can be synthesized via:

-

Ugi four-component reaction (U-4CR) : Combines a primary amine, ketone, carboxylic acid, and isocyanide to form the cyclic structure .

-

Post-condensation transformations : Subsequent functionalization steps (e.g., alkylation, acylation) to introduce substituents .

Pyrrolidine-1-carbonyl Substitution

The pyrrolidine carbonyl group may be introduced through:

-

Amide bond formation : Coupling agents like HBTU or EDC/NHS for condensation reactions .

-

Palladium-catalyzed coupling : For aryl ether bonds (e.g., Buchwald–Hartwig coupling) .

5-Methylpyridin-2-yl Ether Moiety

The ether linkage is likely formed via:

-

Williamson ether synthesis : Alkylation of a phenolic oxygen with a halide or tosylate .

-

Palladium-mediated cross-coupling : For direct aryl ether formation .

Alkylation and Acylation

Piperazine derivatives commonly undergo:

Ring-Opening Reactions

The piperazine-2,3-dione ring can undergo hydrolysis under:

Oxidative and Reductive Transformations

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction | LiAlH₄, sodium borohydride | Reduction of carbonyl groups to alcohols |

| Oxidation | KMnO₄, H₂O₂ | Oxidation of alcohols to ketones |

Mechanistic Insights

The reactivity of the compound is influenced by:

-

Electron-deficient carbonyl groups : Facilitate nucleophilic attacks (e.g., hydrolysis, alkylation) .

-

Pyrrolidine ring flexibility : Enables conformational adaptation during reactions.

-

Pyridine ether moiety : Stabilizes intermediates via resonance and inductive effects .

Analytical and Characterization Data

Challenges and Considerations

Scientific Research Applications

Anticancer Potential

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant anticancer activities. The structure of 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione suggests potential for cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal carcinoma) | 10.5 | |

| Compound B | MCF7 (breast cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth, making it a candidate for further development in cancer therapy.

Antibacterial Activity

The compound's structural features may also confer antibacterial properties. Similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyrrolidine derivatives exhibit zones of inhibition comparable to standard antibiotics like ciprofloxacin.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions under basic conditions.

- Attachment of the Pyridine Rings : Introduced via nucleophilic substitution reactions.

- Introduction of the Methyl Group : Utilizes methylating agents to modify the pyridine moiety.

Pharmacological Studies

Research has focused on optimizing the pharmacological properties of similar compounds through structural modifications. For example, studies have demonstrated that variations in substituents on the pyridine ring can significantly affect binding affinities to receptors such as dopamine receptors (D3R) .

Multicomponent Reactions

Recent reviews have highlighted advancements in multicomponent synthesis methods for biologically active molecules containing similar structural motifs . These methods allow for efficient synthesis while maintaining high yields and purity.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of the target compound include:

1,4-Disubstituted Piperazine-2,3-diones ()

- Substituents : Variably substituted benzyl or phenethyl groups at the 1,4-positions.

- Key Features : Improved lipophilicity (ClogP values 1.5–3.2) compared to unsubstituted piperazine, enhancing membrane permeability .

- Biological Activity : Demonstrated potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values lower than piperazine hydrate .

2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid ()

- Substituents : Pyridin-3-yl and acetic acid groups.

- Structural Conformation : Envelope conformation in the piperazine ring, with a dihedral angle of 77.9° between the pyridine and piperazine planes. This geometry may influence intermolecular interactions (e.g., O–H⋯N hydrogen bonding) and crystallinity .

- Applications: Investigated for anticancer activity due to structural similarity to known cytotoxic agents .

Thiophene- and Trifluoromethyl-Substituted Derivatives ()

- Compound BJ26558 (): Substituents: Thiophen-2-yl and 4-methoxyphenyl groups. Molecular Weight: 440.51 g/mol. Notable Feature: The thiophene moiety may enhance π-stacking interactions with aromatic residues in biological targets .

Comparative Analysis of Properties

Pharmacological and Physicochemical Trends

- Lipophilicity : Substituents like trifluoromethyl (BJ52008) or thiophene (BJ26558) increase ClogP, enhancing blood-brain barrier penetration .

- Bioactivity : Anthelmintic activity correlates with bulkier substituents (e.g., benzyl groups in ), while pyridine/acetic acid derivatives () may target cancer-related enzymes .

- Conformational Flexibility : The envelope conformation in ’s compound suggests strain that could influence binding kinetics, whereas flexible substituents in ’s derivatives allow adaptive binding .

Biological Activity

1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex compound belonging to the class of piperazine derivatives, which are widely studied for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO, indicating it comprises:

- Carbon (C): 18

- Hydrogen (H): 24

- Nitrogen (N): 4

- Oxygen (O): 3

This structure includes a piperazine ring, a pyrrolidine moiety, and a pyridine derivative, which contribute to its chemical reactivity and biological interactions. The presence of functional groups such as carbonyls and ether linkages enhances its potential for nucleophilic substitutions and electrophilic aromatic reactions.

Antimicrobial Activity

Research indicates that piperazine derivatives often exhibit significant antimicrobial properties . For instance, compounds structurally similar to 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione have shown effectiveness against various bacterial strains and fungi. The incorporation of pyridine and pyrrolidine structures is believed to enhance bioactivity by improving interactions with biological targets such as enzymes and receptors.

Anticancer Potential

The anticancer activity of this compound has been a focal point in recent studies. It has been suggested that the unique structural features allow for effective inhibition of specific cancer pathways. For example, studies on related piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, outperforming traditional chemotherapeutic agents like bleomycin in certain models .

Table 1 summarizes some key findings regarding the anticancer activity of piperazine derivatives:

Neuroprotective Effects

Additionally, some studies suggest that compounds similar to 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione may exhibit neuroprotective effects. For instance, they can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy. The ability to modulate cholinergic signaling pathways positions these compounds as potential therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

- Anticancer Activity in Hypopharyngeal Tumor Cells : A study demonstrated that a piperazine derivative showed enhanced cytotoxicity and apoptosis induction compared to standard treatments in FaDu hypopharyngeal tumor cells .

- Inhibition of Enzymatic Activity : Research indicated that certain derivatives effectively inhibited enzymes involved in cancer progression, highlighting their potential role in targeted cancer therapies .

- Neuroprotective Properties : Investigations into dual inhibitors targeting both AChE and BuChE revealed promising results in terms of neuroprotection and cognitive enhancement, suggesting possible applications in Alzheimer's disease treatment .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize the target compound?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of coupling agents like HOBt/TBTU to link the pyrrolidine-carbonyl and piperazine-dione moieties .

- Cyclization : Hydrazide intermediates (e.g., from hydrazine hydrate and carbon disulfide) for heterocyclic ring formation, as seen in analogous oxadiazole syntheses .

- Protection/deprotection : Boc-protected piperazine derivatives to prevent side reactions during coupling steps .

Key challenges include managing steric hindrance and ensuring regioselectivity during pyrrolidine functionalization.

Advanced: How can stereochemical control be achieved during pyrrolidine ring formation?

- Chiral catalysts : Use of enantioselective catalysts (e.g., organocatalysts or metal complexes) to direct the 3-((5-methylpyridin-2-yl)oxy) substituent’s configuration .

- Dynamic resolution : Adjusting reaction conditions (temperature, solvent polarity) to favor one diastereomer via equilibrium control .

- X-ray crystallography : Post-synthesis analysis to confirm stereochemistry, especially if unexpected rotamers or conformers arise .

Basic: What spectroscopic techniques are critical for characterization, and what key signals should be monitored?

- 1H/13C NMR : Identify the piperazine-dione carbonyl (δ ~165-175 ppm) and pyridinyl aromatic protons (δ ~7.5-8.5 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm purity .

Advanced: How should researchers resolve conflicting NMR data between synthetic batches?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering in piperazine) that may cause signal splitting .

- Comparative analysis : Cross-reference with literature data for analogous pyrrolidine-piperazine systems .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear lab coats, gloves, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., CS₂ in cyclization steps) .

- Waste disposal : Follow institutional guidelines for organic waste containing reactive functional groups (e.g., diones) .

Advanced: What methodologies assess inhibitory activity against enzymatic targets?

- In vitro assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts (e.g., for kinases or proteases) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins .

- Molecular docking : Predict binding modes to guide structural optimization (e.g., modifying the pyridinyloxy group) .

Basic: What purification techniques are recommended, and how does solubility influence selection?

- Recrystallization : Use ethanol/water mixtures if the compound exhibits moderate polarity .

- Column chromatography : Optimize with gradients of ethyl acetate/hexanes for polar derivatives .

- Solubility considerations : The compound’s limited water solubility necessitates DMF or DCM for dissolution during HPLC .

Advanced: How can metabolic stability be evaluated in preclinical models?

- Liver microsome assays : Incubate with NADPH to assess oxidative metabolism via LC-MS metabolite profiling .

- CYP450 inhibition studies : Identify enzyme interactions that may affect pharmacokinetics .

- Plasma stability tests : Monitor degradation in blood serum over 24 hours .

Basic: How can amide coupling yields be maximized during synthesis?

- Stoichiometry : Use 1.2 equivalents of coupling agents (e.g., TBTU) relative to the limiting reagent .

- Anhydrous conditions : Employ dry solvents (DMF, acetonitrile) and inert atmospheres to prevent hydrolysis .

- Temperature control : Maintain 0–5°C during activation to minimize side reactions .

Advanced: How do computational tools enhance SAR and binding affinity predictions?

- Molecular dynamics (MD) : Simulate ligand-protein interactions to identify critical binding residues .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl on piperazine) with bioactivity data .

- Free-energy perturbation (FEP) : Calculate relative binding energies for virtual analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.